molecular formula C16H16FNO2 B2563282 2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol CAS No. 1232820-20-0

2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol

Cat. No.: B2563282
CAS No.: 1232820-20-0
M. Wt: 273.307
InChI Key: KTUXEVJASRLBKS-VCHYOVAHSA-N
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Description

2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of an ethoxy group, a fluoro-substituted phenyl group, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol typically involves the following steps:

  • Formation of the Imine Linkage: : The initial step involves the condensation reaction between 2-ethoxy-6-hydroxybenzaldehyde and 4-fluoro-2-methylaniline. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired compound.

  • Purification: : The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The phenolic group in the compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. This can be achieved using reagents like alkyl halides in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of sodium hydride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

  • Medicine: : Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives are tested for therapeutic efficacy and safety.

  • Industry: : It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their function. The imine group can interact with nucleophiles in biological systems, leading to various biochemical effects. The fluoro-substituted phenyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Similar structure but with a methoxy group instead of an ethoxy group and a methyl group instead of a fluoro group.

    2-ethoxy-6-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties. The fluoro group increases the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-ethoxy-6-[(4-fluoro-2-methylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-8-7-13(17)9-11(14)2/h4-10,19H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUXEVJASRLBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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